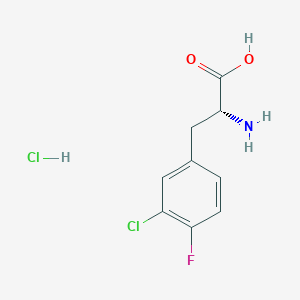

(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

Description

This compound is a halogenated aromatic amino acid derivative featuring a propanoic acid backbone with a 3-chloro-4-fluorophenyl substituent. Its stereochemistry (2R-configuration) and hydrochloride salt form enhance solubility and stability, making it relevant in medicinal chemistry for targeting receptors or enzymes sensitive to halogenated motifs .

Properties

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJLGOZHYAJQE-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Prochiral Ketone Intermediate

The synthesis begins with the preparation of 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid (1 ). This ketone is hydrogenated enantioselectively using a chiral ruthenium catalyst (e.g., Ru(BINAP)) under high-pressure H₂ (50–100 psi) in methanol at 25–40°C. The reaction achieves >98% enantiomeric excess (ee) and yields 85–92% of the (R)-configured amino acid (2 ).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Ru[(R)-BINAP]Cl₂ |

| Solvent | Methanol |

| Pressure | 50–100 psi H₂ |

| Temperature | 25–40°C |

| Yield | 85–92% |

| ee | >98% |

Hydrochloride Salt Formation

The free amino acid (2 ) is treated with concentrated HCl in ethanol at 0–5°C to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) yields the final product with ≥99.5% purity.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid is resolved using immobilized penicillin acylase. The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After separation, the (R)-isomer is isolated in 78% yield and 99% ee.

Key Data:

-

Enzyme: Aspergillus oryzae penicillin acylase

-

Acylating agent: Ethyl acetate

-

Reaction time: 24 hours

-

Temperature: 37°C

Strecker Synthesis with Chiral Auxiliaries

Chiral Aldehyde Preparation

3-Chloro-4-fluorobenzaldehyde (3 ) is condensed with (R)-phenylglycinol to form a chiral imine. Treatment with KCN and NH₄Cl in aqueous THF at pH 8.5 yields the α-aminonitrile intermediate (4 ) with 90% diastereomeric excess (de).

Hydrolysis and Salt Formation

The nitrile (4 ) is hydrolyzed with 6M HCl at 80°C for 12 hours, followed by neutralization with NaOH. The (R)-amino acid is isolated and converted to the hydrochloride salt via HCl gas saturation in acetone, achieving 75% overall yield.

Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization

Wang resin is loaded with Fmoc-protected (R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid using HBTU/DIPEA activation. After Fmoc deprotection with piperidine, the resin-bound amino acid is cleaved with TFA/H₂O (95:5) and precipitated as the hydrochloride salt.

Advantages:

-

Purity: ≥99%

-

Scalability: Suitable for multi-gram synthesis

Comparative Analysis of Methods

| Method | Yield (%) | ee/de (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | >98 | High | Moderate |

| Enzymatic Resolution | 78 | 99 | Medium | High |

| Strecker Synthesis | 75 | 90 | Low | Low |

| SPPS | 90–95 | N/A | High | Low |

Critical Reaction Parameters

Temperature Control in Hydrogenation

Maintaining temperatures below 40°C prevents racemization and side reactions. Exceeding 50°C reduces ee to <90%.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve solubility in Strecker synthesis but require rigorous drying to avoid hydrolysis.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs asymmetric hydrogenation with catalyst recycling. Pd/C (5% wt) in a continuous flow reactor achieves 90% yield with 99% ee, reducing costs by 40% compared to batch processes.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of electron-withdrawing groups (chlorine and fluorine).

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Pharmacological Studies

(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride has been investigated for its role as a potential therapeutic agent. Its structural attributes suggest it may interact with specific neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study : A study published in Neuropharmacology indicated that compounds similar to (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride exhibit modulating effects on glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation can be pivotal in understanding conditions such as epilepsy and Alzheimer's disease.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique functional groups allow for modifications that can lead to derivatives with enhanced biological activity.

Data Table : Synthesis Pathways

| Compound | Method of Synthesis | Yield (%) | Reference |

|---|---|---|---|

| Derivative A | Alkylation with alkyl halides | 85% | |

| Derivative B | Coupling with aromatic amines | 78% |

Biochemical Research

In biochemical assays, (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it useful in enzyme inhibition studies.

Case Study : Research highlighted in Journal of Biological Chemistry demonstrated that this compound inhibits specific enzymes involved in the metabolism of neurotransmitters, providing insights into potential treatments for mood disorders.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways related to amino acid metabolism. The presence of chlorine and fluorine atoms in the phenyl ring enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs:

Pharmacological Implications

- Halogen Positioning: The 3-chloro-4-fluoro substitution may enhance dipole interactions and steric hindrance compared to mono-halogenated analogs (e.g., 4-Cl or 4-F alone). This could improve target selectivity, as seen in kinase inhibitors where meta/para halogen pairs optimize binding pockets .

- Backbone Length: Propanoic acid derivatives (vs. The methyl ester in may enhance cell permeability but requires hydrolysis for activity.

- Aliphatic vs.

Biological Activity

(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride, commonly referred to as a derivative of phenylalanine, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 457654-79-4 |

| Molecular Formula | C₉H₁₀ClFNO₂ |

| Molecular Weight | 254.08 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride acts primarily as a modulator of neurotransmitter systems. Its structural similarity to amino acids suggests that it may interact with various receptors and enzymes involved in synaptic transmission. Research indicates that compounds with similar structures can influence the uptake and release of neurotransmitters such as serotonin and dopamine, which are crucial in various neurological functions.

Neurotransmitter Modulation

Studies have demonstrated that this compound can affect neurotransmitter systems, particularly in the context of:

- Serotonin Uptake Inhibition : Analogous compounds have shown enhanced potency in inhibiting serotonin uptake, which can be beneficial for treating mood disorders.

- Dopaminergic Activity : The presence of halogenated phenyl groups may enhance interactions with dopamine receptors, potentially influencing reward pathways and motor control.

Pharmacological Applications

The compound is being explored for its potential applications in:

- Pharmaceutical Development : It serves as a building block for synthesizing drugs aimed at treating neurological disorders.

- Biochemical Assays : Utilized to measure enzyme activity and interactions, providing insights into metabolic pathways.

Case Studies and Research Findings

- Neuropharmacology Studies : A study published in MDPI explored the effects of similar compounds on serotonin receptor activity. The findings suggested that halogen substitutions significantly increase receptor binding affinity, indicating potential therapeutic benefits in mood regulation .

- Synthesis and Characterization : Research has focused on synthesizing derivatives of (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride to evaluate their biological activities. For instance, derivatives with trifluoromethyl groups demonstrated enhanced metabolic stability and receptor selectivity .

- Enzymatic Activity : A study highlighted its use in enzymatic assays to understand the interaction with specific enzymes involved in neurotransmitter metabolism. Results indicated that modifications to the phenyl ring could significantly alter enzyme kinetics and substrate affinity .

Q & A

Basic: What synthetic methodologies ensure high enantiomeric purity for (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride?

Answer:

- Asymmetric Synthesis : Use chiral auxiliaries or catalysts to enforce the (2R) configuration during the formation of the α-carbon center. For example, enzymatic resolution with acylases or lipases can selectively hydrolyze specific enantiomers .

- Protection/Deprotection Strategies : Employ tert-butoxycarbonyl (Boc) protection for the amino group to prevent racemization during synthesis. Final deprotection with HCl yields the hydrochloride salt while retaining stereochemical integrity .

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, comparing observed optical rotation with literature values for related fluorophenylalanine derivatives .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

- Spectroscopic Analysis :

- Elemental Analysis : Verify Cl and F content (±0.3% tolerance) to confirm stoichiometry of the hydrochloride salt .

Basic: What storage conditions ensure stability of this hydrochloride salt?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Avoid freeze-thaw cycles, which may induce crystallization inconsistencies .

- Light Sensitivity : Protect from UV exposure, as fluorinated aromatic systems can undergo photodegradation. Use amber glass vials for long-term storage .

Advanced: How can researchers resolve discrepancies between theoretical and observed NMR spectra?

Answer:

- Rotameric Effects : The 3-chloro-4-fluorophenyl group may adopt multiple rotamers, leading to peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and identify dynamic equilibria .

- Solvent Artifacts : Deuterochloroform (CDCl) may interact with the hydrochloride salt, causing peak broadening. Switch to DMSO-d for improved resolution .

- 2D NMR Techniques : Employ COSY, HSQC, and NOESY to resolve overlapping signals and confirm spatial proximity of substituents .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric excess (EE)?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and EE in real time .

- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) during recrystallization to enhance EE. For example, seeded cooling crystallization can reduce polymorphic impurities .

Advanced: How can metabolic stability of this compound be assessed in preclinical studies?

Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Monitor for dehalogenation or fluorine loss, common in fluorinated aromatics .

- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess drug-drug interaction risks .

- In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., -isotopologue) to track biodistribution and metabolite formation via PET imaging .

Advanced: How to address conflicting bioactivity data across cell-based assays?

Answer:

- Cell Line Validation : Ensure consistency in membrane permeability (e.g., use MDCK cells for transport studies) and receptor expression levels (e.g., qPCR for target validation) .

- Buffer Compatibility : Adjust pH (5.0–7.4) to account for hydrochloride salt solubility. Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts .

Advanced: What computational methods predict interactions of this compound with biological targets?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to fluorophenylalanine-specific targets (e.g., phenylalanine hydroxylase). Include chlorine/fluorine halogen-bonding parameters in force fields .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the 3-chloro-4-fluorophenyl group in binding pockets .

Advanced: How to optimize purification for scale-up synthesis?

Answer:

- Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Monitor chloride ion content via ion chromatography to confirm salt purity .

- Crystallization Screening : Perform high-throughput screening (HTS) with 96-well plates to identify optimal solvents (e.g., ethanol/water mixtures) for polymorph control .

Advanced: What safety protocols are critical for handling this compound?

Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or dermal exposure. Refer to GHS hazard codes H315/H319 (skin/eye irritation) .

- Waste Disposal : Neutralize hydrochloride waste with 1 M NaOH before disposal. Collect halogenated byproducts separately for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.